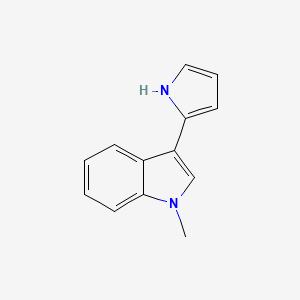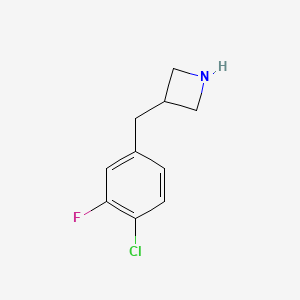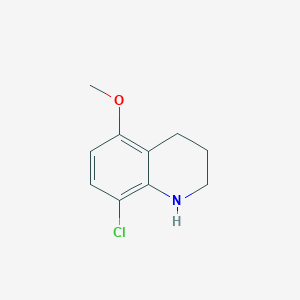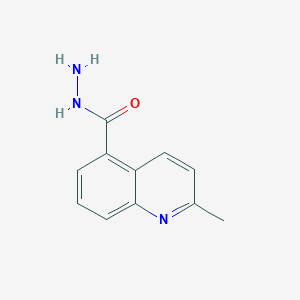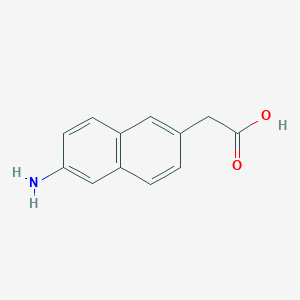
5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a sec-butoxy group at the 5th position and a chlorine atom at the 4th position of the pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with sec-butyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sec-butoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of 5-(sec-Butoxy)-4-aminopyridazin-3(2H)-one or 5-(sec-Butoxy)-4-thiopyridazin-3(2H)-one.
Oxidation: Formation of 5-(sec-Butoxy)-4-chloropyridazine-3,6-dione.
Reduction: Formation of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-ol.
Scientific Research Applications
5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of liquid crystals and other advanced materials due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sec-butoxy group and chlorine atom contribute to its binding affinity and specificity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(sec-Butoxy)-3,4-dichloropyridazine
- sec-Butylbenzene
- sec-Butyl acetate
Uniqueness
5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one is unique due to the presence of both a sec-butoxy group and a chlorine atom on the pyridazinone ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial contexts.
Properties
CAS No. |
1346697-47-9 |
|---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-butan-2-yloxy-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)13-6-4-10-11-8(12)7(6)9/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
QNMNLKYCZLOPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


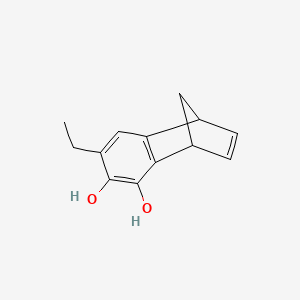

![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)
